molecular formula C18H17ClN4O5 B2687404 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(2-methyl-4-nitrophenyl)acetamide CAS No. 478077-80-4

2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No.: B2687404
CAS No.: 478077-80-4
M. Wt: 404.81
InChI Key: OGRJEWQGRHQDMH-UHFFFAOYSA-N
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Description

The compound 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(2-methyl-4-nitrophenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazolidinone core substituted with a 4-chlorophenyl group and a methyl group. The acetamide moiety is further functionalized with a 2-methyl-4-nitrophenyl substituent.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(2-methyl-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O5/c1-11-9-14(23(26)27)7-8-15(11)20-16(24)10-17-22(18(25)21(2)28-17)13-5-3-12(19)4-6-13/h3-9,17H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRJEWQGRHQDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2N(C(=O)N(O2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(2-methyl-4-nitrophenyl)acetamide belongs to the class of oxadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The structural formula of the compound is as follows:

  • Molecular Formula : C16H16ClN3O3
  • Molecular Weight : 345.77 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. This inhibition leads to the accumulation of acetylated histones and subsequent activation of tumor suppressor genes.
  • Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.63Induction of apoptosis via p53 pathway
HeLa10.38HDAC inhibition leading to cell cycle arrest
A54912.50Increased expression of pro-apoptotic proteins
CaCo-220.00Disruption of DNA duplication machinery

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial properties:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus5.0
Escherichia coli10.0
Candida albicans15.0

Case Studies

  • MCF-7 Cell Line Study : In vitro studies using the MCF-7 breast cancer cell line revealed that treatment with the compound resulted in a significant increase in apoptosis markers, including caspase activation and PARP cleavage. Flow cytometry analysis indicated a marked increase in cells arrested at the G0/G1 phase after treatment.
  • HDAC Inhibition Study : A study focused on HDAC inhibition showed that the compound effectively reduced HDAC activity in HeLa cells, leading to increased acetylation of histones and expression of genes involved in apoptosis.

Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its 1,2,4-oxadiazolidinone core, which distinguishes it from thiazolidinone or imidazolidinone-based analogs. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural Comparison of the Target Compound with Analogues

Compound Name / ID Core Structure Substituents (R₁, R₂) Molecular Formula Notable Features
Target Compound 1,2,4-Oxadiazolidinone R₁: 4-Cl-C₆H₄; R₂: 2-Me-4-NO₂-C₆H₃ C₁₆H₁₆ClN₅O₅ (inferred) Nitro group enhances electron deficiency
AJ5d () Quinazolinone/Thiazolidinone R₁: 4-F-C₆H₄; R₂: Thioacetamide chain C₂₅H₁₇ClFN₅O₃S Thioether linkage for enhanced stability
(Thiazolidinone derivative) Thiazolidinone R₁: 4-Cl-2-Me-C₆H₃; R₂: 2,3-diMe-C₆H₃ C₂₀H₁₉ClN₂O₂S Methyl groups increase lipophilicity
(Thiazolidinone derivative) Thiazolidinone R₁: 4-Cl-C₆H₄; R₂: Ph-4-F-CH₂CH₂ C₂₅H₂₀ClFN₃O₂S Fluorophenethyl enhances bioactivity
(N-(4-Cl-2-NO₂-Ph)acetamide) Acetamide R: MeSO₂; R': 4-Cl-2-NO₂-C₆H₃ C₉H₉ClN₂O₅S Sulfonyl group aids crystallinity

Physicochemical and Electronic Properties

  • Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target compound may confer higher lipophilicity than fluorophenyl analogs (), affecting membrane permeability .
  • Oxadiazolidinone Core: The 1,2,4-oxadiazolidinone ring offers rigidity and hydrogen-bonding capacity, contrasting with the sulfur-containing thiazolidinones (–6), which may exhibit different metabolic stability .

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